L-Alanine-13C3

Beschreibung

Significance of Stable Isotope Tracers in Contemporary Metabolomics and Proteomics Research

Stable isotope tracers are indispensable in the fields of metabolomics and proteomics, which involve the large-scale study of small molecules (metabolites) and proteins, respectively. isotope.comisotope.com These tracers allow scientists to follow the transformation of a specific molecule through intricate biochemical networks. nih.gov By introducing a labeled compound into a biological system, researchers can track the incorporation of the isotope into various downstream products. mdpi.com This provides a dynamic view of metabolic fluxes—the rates of turnover of molecules through a metabolic pathway—which cannot be obtained by simply measuring the static concentrations of metabolites. researchgate.net

In metabolomics, stable isotope labeling is a powerful method for understanding how genetic or environmental changes affect metabolic pathways. nih.gov For instance, by using uniformly ¹³C-labeled glucose, researchers can trace how cancer cells utilize glucose carbons for their growth and survival. mdpi.com In proteomics, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize amino acids labeled with stable isotopes to quantify differences in protein abundance between different cell populations. nih.gov This has been instrumental in studying protein turnover, protein-protein interactions, and changes in post-translational modifications. ckisotopes.comnih.gov

The use of stable isotope tracers, detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, has become a cornerstone of systems biology, offering a detailed picture of cellular function in health and disease. technologynetworks.comthermofisher.com

Rationale for Utilizing L-Alanine-¹³C₃ as a Mechanistic Probe in Cellular and Systemic Studies

L-Alanine-¹³C₃ is a particularly valuable mechanistic probe due to the central role of alanine (B10760859) in metabolism. L-alanine is a non-essential amino acid, meaning it can be synthesized by the human body. medchemexpress.com It is intricately linked to major metabolic pathways, including glucose metabolism. Through a process called transamination, L-alanine can be converted to pyruvate (B1213749), a key intermediate in central carbon metabolism. Pyruvate can then enter the tricarboxylic acid (TCA) cycle for energy production or be used as a building block for the synthesis of other molecules like glucose (via gluconeogenesis) and fatty acids. mdpi.com

By using L-Alanine-¹³C₃, researchers can trace the fate of the ¹³C atoms as they are incorporated into these various pathways. This allows for the precise quantification of carbon redistribution in processes like glycolysis and the TCA cycle. For example, studies have used ¹³C-labeled alanine to trace gluconeogenic flux in zebrafish embryos. Furthermore, because alanine is a component of proteins, L-Alanine-¹³C₃ can be used to measure the rates of protein synthesis.

Recent research has highlighted the importance of alanine metabolism in cancer. Some cancer cells, such as those in pancreatic ductal adenocarcinoma (PDAC), show a high demand for alanine to support their growth. nih.gov Studies using L-Alanine-¹³C₃ have demonstrated that these cancer cells take up alanine from their environment and use its carbon and nitrogen for building essential molecules. nih.gov This makes L-Alanine-¹³C₃ a critical tool for investigating the metabolic vulnerabilities of cancer cells and identifying potential therapeutic targets. nih.gov

Historical Context and Evolution of Isotopic Labeling Techniques in Biochemical Investigations

The use of isotopes as tracers in biological research has a rich history. Early investigations in the mid-20th century often relied on radioactive isotopes. nih.gov However, the development of mass spectrometry and the availability of stable isotopes opened up new avenues for metabolic research that were not possible with radioactive tracers. ckisotopes.com

Initially, the application of stable isotopes was focused on understanding protein turnover, the balance between protein synthesis and breakdown. ckisotopes.com Over time, as analytical techniques became more sophisticated, the scope of stable isotope studies expanded dramatically. ckisotopes.com The advent of gas chromatography-mass spectrometry (GC-MS) and later liquid chromatography-mass spectrometry (LC-MS) provided the sensitivity and resolution needed to analyze complex biological samples. nih.govtechnologynetworks.comnih.gov

A significant advancement in proteomics was the development of SILAC in the early 2000s. nih.gov This technique, which involves metabolic labeling with "heavy" amino acids, allows for the direct comparison of protein levels between different cell states. nih.gov In the realm of metabolomics, the concept of metabolic flux analysis (MFA) using ¹³C-labeled substrates has become a powerful tool for quantifying intracellular metabolic rates. researchgate.net

More recently, advanced NMR techniques have been developed alongside sophisticated isotope labeling protocols. ibs.fr These methods, often focusing on specific probes like methyl groups, have pushed the boundaries of what can be studied, enabling the investigation of very large protein complexes and weak molecular interactions. ibs.fr The continuous evolution of both labeling strategies and analytical instrumentation ensures that stable isotope tracers, including L-Alanine-¹³C₃, will remain at the forefront of biochemical and biomedical research.

Interactive Data Table: Applications of L-Alanine-¹³C₃ in Research

| Research Area | Specific Application | Key Findings | Primary Analytical Technique |

| Metabolic Flux Analysis | Tracing carbon redistribution in glycolysis and the TCA cycle. | Enables quantification of the contribution of alanine to central carbon metabolism. | Mass Spectrometry (MS) |

| Protein Synthesis | Measuring the rate of incorporation into newly synthesized proteins. | Provides insights into protein turnover rates in various tissues and cell types. ckisotopes.comtechnologynetworks.com | Mass Spectrometry (MS) |

| Cancer Metabolism | Investigating the metabolic requirements of cancer cells, such as in pancreatic ductal adenocarcinoma (PDAC). nih.gov | Revealed that PDAC cells rely on external alanine for bioenergetic and anabolic pathways. nih.gov | Mass Spectrometry (MS) |

| Structural Biology | Studying molecular dynamics and conformational changes in proteins. | The ¹³C label allows for detailed analysis of molecular interactions. | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Microbiome Research | Investigating the role of gut microbiota in amino acid metabolism. | Studies in germ-free mice showed that gut microbes are involved in the conversion of L-alanine to D-alanine. | Mass Spectrometry (MS) |

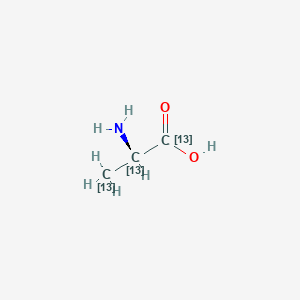

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-amino(1,2,3-13C3)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-GCCOVPGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C@@H]([13C](=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583958 | |

| Record name | L-(~13~C_3_)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.072 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100108-77-8 | |

| Record name | L-(~13~C_3_)Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for L Alanine ¹³c₃ Synthesis and Isotopic Integrity

Synthetic Routes for ¹³C Isotopic Enrichment of L-Alanine

The incorporation of carbon-13 (¹³C) isotopes into the L-alanine molecule can be achieved through two primary methodologies: enzymatic synthesis and chemical synthesis. Each approach offers distinct advantages and is chosen based on the desired isotopic purity, yield, and scalability.

Enzymatic Synthesis Approaches Utilizing Labeled Precursors

Enzymatic synthesis provides a highly specific and efficient route to L-Alanine-¹³C₃, leveraging the catalytic power of enzymes to incorporate ¹³C from labeled precursors. A prominent method involves the reductive amination of ¹³C-labeled pyruvate (B1213749). researchgate.netrsc.org This reaction is often catalyzed by alanine (B10760859) dehydrogenase (AlaDH), which facilitates the conversion of pyruvate to L-alanine in the presence of ammonia (B1221849) and a reducing agent like NADH. researchgate.netresearchgate.net To drive the reaction towards L-alanine production, a coupled enzyme system is frequently employed. For instance, formate (B1220265) dehydrogenase (FDH) can be used to regenerate NADH from NAD⁺, ensuring a continuous supply for the AlaDH-catalyzed reaction. researchgate.netresearchgate.net

Another enzymatic strategy utilizes transaminases or amino acid dehydrogenases to convert isotope-labeled precursors into the desired labeled amino acid. These biocatalytic methods are valued for their high stereospecificity, yielding the biologically active L-enantiomer directly and minimizing the need for subsequent chiral resolution. tandfonline.comd-nb.info The use of ¹³C₃-pyruvate as a precursor is a common approach to produce fully labeled L-Alanine-¹³C₃.

Table 1: Comparison of Enzymatic Synthesis Approaches for L-Alanine-¹³C₃

| Enzyme System | Labeled Precursor | Key Advantages |

| Alanine Dehydrogenase (AlaDH) & Formate Dehydrogenase (FDH) | ¹³C-Pyruvate | High stereospecificity, efficient cofactor regeneration. researchgate.netresearchgate.net |

| Transaminases/Amino Acid Dehydrogenases | Various ¹³C-labeled precursors | Versatility in precursor choice, high enantiomeric purity. |

Chemical Synthesis Protocols for High Isotopic Purity

Chemical synthesis offers a robust and scalable alternative for producing L-Alanine-¹³C₃. A classic and widely adopted method is the Strecker synthesis. This process involves the reaction of a ¹³C-labeled acetaldehyde (B116499) with ammonium (B1175870) chloride and potassium cyanide to form an aminonitrile intermediate. Subsequent hydrolysis of the aminonitrile yields alanine. While effective, this method produces a racemic mixture of D- and L-alanine, necessitating a chiral resolution step to isolate the desired L-enantiomer.

Recent advancements in organic chemistry have led to more versatile synthetic routes. For example, palladium-catalyzed C(sp³)–H functionalization of protected L-alanine derivatives has emerged as a powerful technique for introducing ¹³C labels. rsc.orgnih.gov This approach allows for the synthesis of various isotopically labeled amino acids with high efficiency. The careful control of reaction conditions and the use of highly enriched ¹³C starting materials are paramount to achieving high isotopic purity in the final product.

Rigorous Assessment of Isotopic Purity and Enrichment

Ensuring the isotopic integrity of L-Alanine-¹³C₃ is crucial for its intended applications. This involves verifying the percentage of ¹³C atoms in the molecule and minimizing any potential contamination from unlabeled (¹²C) counterparts.

Analytical Validation Techniques for ¹³C Content

Several sophisticated analytical techniques are employed to determine the isotopic purity and enrichment of L-Alanine-¹³C₃.

Mass Spectrometry (MS): This is a cornerstone technique for isotopic analysis. shoko-sc.co.jp High-resolution mass spectrometers, such as Time-of-Flight (TOF) and isotope ratio mass spectrometers (IRMS), can accurately differentiate between molecules containing ¹²C and ¹³C based on their mass-to-charge ratio. almacgroup.comoiv.int Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are routinely used to separate L-Alanine-¹³C₃ from other components in a sample before isotopic analysis. almacgroup.comcore.ac.uk Isotope Dilution Mass Spectrometry (IDMS) is considered a gold standard for quantitative analysis. shoko-sc.co.jp

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon skeleton of a molecule. tandfonline.comshoko-sc.co.jp By analyzing the ¹³C NMR spectrum, researchers can confirm the position and extent of ¹³C labeling within the L-alanine molecule. This method is particularly useful for verifying site-specific labeling.

Table 2: Key Analytical Techniques for Isotopic Purity Assessment

| Technique | Principle | Information Obtained |

| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio. almacgroup.comoiv.int | Isotopic enrichment, molecular weight confirmation. almacgroup.com |

| Nuclear Magnetic Resonance (NMR) | Detection of nuclear spin transitions in a magnetic field. shoko-sc.co.jp | Position and extent of isotopic labeling. tandfonline.com |

Strategies for Minimizing Cross-Contamination in Isotopic Labeling

Cross-contamination with natural abundance ¹²C can significantly impact the accuracy of studies using L-Alanine-¹³C₃. Therefore, stringent measures are necessary throughout the synthesis and handling processes to minimize this risk.

Dedicated Equipment and Glassware: Using dedicated glassware and equipment exclusively for isotopically labeled compounds is a critical first step. unols.org This prevents residual ¹²C from previous experiments from contaminating the ¹³C-labeled product.

Aseptic and Clean Handling Techniques: Employing aseptic techniques, such as working in a clean hood and using sterile, single-use consumables, can prevent environmental contamination. isotopeecology.compatsnap.com Regular cleaning of work surfaces with appropriate solvents like ethanol (B145695) is also recommended. isotopeecology.com

Controlled Laboratory Environment: Maintaining a controlled laboratory environment with filtered air can reduce the introduction of airborne contaminants. researchgate.net For highly sensitive applications, synthesis and handling may be performed in isolated environments or glove boxes.

Careful Precursor Selection: The isotopic purity of the starting materials directly influences the purity of the final product. Using ¹³C-labeled precursors with the highest possible enrichment is essential.

Thorough Purification: Rigorous purification of the final product using techniques like chromatography is necessary to remove any unreacted starting materials or byproducts that may contain ¹²C.

By implementing these advanced synthesis and quality control methodologies, researchers can obtain high-purity L-Alanine-¹³C₃, a critical tool for advancing our understanding of metabolism and disease.

High Resolution Analytical Platforms in L Alanine ¹³c₃ Tracing Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for L-Alanine-¹³C₃ Analysis

NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the structure and composition of molecules. measurlabs.com In the context of L-Alanine-¹³C₃ tracing, NMR is instrumental in identifying the position of the ¹³C label within metabolites, offering insights into the specific metabolic pathways that are active. tum.de

In Vivo ¹H and ¹³C NMR Spectroscopy for Metabolic Flux and Neurochemical Profiling

In vivo ¹H and ¹³C NMR spectroscopy are powerful non-invasive methods to study metabolic fluxes and neurochemical profiles directly within living organisms. nih.gov By administering L-Alanine-¹³C₃, researchers can monitor its conversion into other key metabolites in real-time. For instance, studies in rat liver have utilized ¹H and ¹³C NMR to observe the metabolism of ¹³C-labeled L-alanine, revealing its role in gluconeogenesis and its entry into the tricarboxylic acid (TCA) cycle. nih.gov These studies provide quantitative data on the relative activities of different metabolic pathways. nih.gov

In the context of neurochemistry, NMR studies with [3-¹³C]alanine have been crucial in elucidating the metabolic interactions between different brain cell types. nih.gov These experiments have shown that alanine (B10760859) is taken up by both astrocytes and neurons and is converted to pyruvate (B1213749). nih.gov The subsequent metabolic fate of the ¹³C label differs between these cells, with astrocytes primarily producing labeled lactate (B86563), while neurons synthesize labeled neurotransmitters like glutamate (B1630785) and GABA. nih.gov This differential labeling provides evidence for a lactate-alanine shuttle between astrocytes and neurons, a key aspect of brain energy metabolism. nih.gov

| Study Focus | Organism/Cell Type | Key Findings | Reference |

|---|---|---|---|

| Liver Gluconeogenesis | Rat Liver | ¹³C-labeled alanine enters the TCA cycle primarily via pyruvate carboxylase. The pentose (B10789219) phosphate (B84403) pathway was also found to be active. | nih.gov |

| Astrocyte-Neuron Metabolism | Astrocytes, Neurons, and Cocultures | Alanine is a precursor for lactate in astrocytes and neurotransmitters (glutamate, GABA) in neurons, supporting the lactate-alanine shuttle hypothesis. | nih.gov |

| Cardiac Metabolism | Heart | Hyperpolarized [1-¹³C₁]pyruvate, a downstream metabolite of alanine, allows for real-time measurement of flux through pyruvate dehydrogenase. | pnas.org |

Biomolecular NMR Applications: Probing Protein Structure, Dynamics, and Molecular Interactions with L-Alanine-¹³C₃

Biomolecular NMR utilizes stable isotope labeling to study the structure, dynamics, and interactions of macromolecules like proteins. sigmaaldrich.com Incorporating L-Alanine-¹³C₃ into proteins allows for the selective observation of alanine residues, which can be powerful probes of local structure and dynamics. isotope.comnih.gov The methyl group of alanine, in particular, is a sensitive reporter of the protein backbone's conformation and flexibility. nih.gov

Isotope-labeled alanine, including L-Alanine-¹³C₃, is used in experiments to measure internuclear distances, providing crucial constraints for determining the three-dimensional structure of proteins. Furthermore, studying the relaxation properties of the ¹³C nuclei can reveal information about the dynamics of the protein on a wide range of timescales, from fast internal motions to slower conformational changes. nih.gov

Development and Optimization of NMR Techniques for L-Alanine-¹³C₃ Detection

The sensitivity of NMR, particularly for less abundant nuclei like ¹³C, is a significant challenge. nih.gov Consequently, there is ongoing research into developing and optimizing NMR techniques to enhance the detection of ¹³C-labeled compounds. One area of development is the design of specialized hardware, such as solenoidal microcoils, which can significantly improve the limit of detection for small sample volumes. nih.gov For instance, a direct-detection radio frequency probe with a 1 microL observation volume has been developed that can achieve a low limit of detection for [3-¹³C]-L-alanine. nih.gov

Pulse sequence development is another critical area. Techniques like polarization transfer and the use of very fast magic angle spinning (MAS) in solid-state NMR have been employed to improve the sensitivity and resolution of ¹³C spectra. nih.govfrontiersin.org These advancements are crucial for accurately quantifying the incorporation of L-Alanine-¹³C₃ into various metabolic pools and for detailed structural studies of proteins.

Mass Spectrometry (MS) Techniques for L-Alanine-¹³C₃ Metabolic Tracing

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. nih.gov In metabolic tracing studies, MS is used to determine the isotopic enrichment of metabolites, providing a quantitative measure of the incorporation of stable isotopes from a tracer like L-Alanine-¹³C₃. chempep.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Isotopic Abundance

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. mdpi.com For the analysis of amino acids like alanine, a derivatization step is typically required to make them volatile. mdpi.com GC-MS provides excellent chromatographic separation and sensitive detection, making it well-suited for metabolite profiling in complex biological samples. science.gov

In L-Alanine-¹³C₃ tracing studies, GC-MS is used to separate and identify various metabolites and to determine their isotopic abundance. nih.gov By analyzing the mass spectra of the metabolites, researchers can quantify the amount of ¹³C that has been incorporated from the L-Alanine-¹³C₃ tracer. This information is then used to calculate metabolic fluxes through different pathways.

| Application | Sample Type | Key Information Obtained | Reference |

|---|---|---|---|

| Metabolite Profiling in Disease | Serum | Identification of altered metabolite levels, such as decreased alanine, in endometriosis patients. | mdpi.com |

| Zebrafish Embryo Metabolism | Zebrafish Embryos | Tracing of gluconeogenic flux via analysis of extracted metabolites after ¹³C-labeled alanine administration. | |

| Amino Acid Analysis | Plasma | Detection of amino acids for clinical research applications. | lww.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Metabolomics and Proteomics

LC-MS/MS is a highly versatile and sensitive technique that has become a cornerstone of modern metabolomics and proteomics. nih.govescholarship.org Unlike GC-MS, LC-MS does not typically require derivatization for polar compounds like amino acids, although it can be used to enhance separation or sensitivity. thermofisher.comnih.gov The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity, allowing for the confident identification and quantification of metabolites even in highly complex mixtures. researchgate.net

In quantitative metabolomics, LC-MS/MS is used to measure the precise concentrations of a wide range of metabolites. When combined with L-Alanine-¹³C₃ tracing, it enables the accurate determination of isotopic enrichment in various metabolic pools. plos.org This has been applied, for example, to study altered metabolic pathways in diabetes. plos.org In proteomics, LC-MS/MS is used to identify and quantify proteins. By incorporating L-Alanine-¹³C₃ into proteins, researchers can use LC-MS/MS to study protein turnover and dynamics.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification Using L-Alanine-¹³C₃

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise and accurate absolute quantification of metabolites in complex biological samples. acs.orgontosight.ai The core principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the target analyte, known as an internal standard, to the sample prior to analysis. numberanalytics.comosti.gov For the quantification of L-alanine, L-Alanine-¹³C₃ serves as an ideal internal standard. nist.govnist.gov

The fundamental premise of IDMS is that the isotopically labeled internal standard is chemically identical to the endogenous (unlabeled) analyte and will therefore exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. osti.govepa.gov Any loss of analyte during these steps will be accompanied by a proportional loss of the internal standard. epa.gov By measuring the ratio of the mass spectrometric signals of the unlabeled analyte to the labeled internal standard, the initial concentration of the endogenous analyte can be accurately calculated. ontosight.aiosti.gov

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is often employed for IDMS analyses. acs.orgmdpi.com This combination provides the high sensitivity, specificity, and mass accuracy required to distinguish between the unlabeled L-alanine and the L-Alanine-¹³C₃ internal standard and to resolve them from other matrix components. acs.orgmdpi.com

The workflow for absolute quantification of L-alanine using L-Alanine-¹³C₃ with IDMS typically involves the following steps:

Spiking the Sample: A precisely known amount of L-Alanine-¹³C₃ is added to the biological sample (e.g., plasma, cell extract). numberanalytics.comosti.gov

Homogenization and Extraction: The sample is homogenized to ensure complete mixing and equilibration of the internal standard with the endogenous L-alanine. This is followed by extraction procedures to isolate the amino acid fraction. acs.org

Derivatization (Optional): In some gas chromatography-mass spectrometry (GC-MS) methods, derivatization may be performed to improve the volatility and chromatographic properties of alanine.

LC-HRMS Analysis: The extracted sample is injected into an LC-HRMS system. The L-alanine and L-Alanine-¹³C₃ are separated chromatographically and detected by the mass spectrometer.

Data Analysis: The peak areas corresponding to the unlabeled L-alanine and the L-Alanine-¹³C₃ are integrated. The ratio of these areas is used to calculate the concentration of the endogenous L-alanine based on the known amount of the added internal standard. ontosight.ai

The use of a stable isotope-labeled internal standard like L-Alanine-¹³C₃ offers significant advantages over other quantification methods. epa.gov It effectively corrects for matrix effects, such as ion suppression or enhancement, and compensates for variations in instrument response and analyte recovery during sample preparation. acs.org This leads to highly accurate and reproducible quantification, which is crucial for clinical diagnostics and metabolomics research. nist.govtandfonline.com

Below is an interactive data table illustrating typical data obtained from an IDMS experiment for the quantification of L-alanine in human plasma.

Analysis of Mass Isotopomer Distributions for Flux Determination

Beyond absolute quantification, L-Alanine-¹³C₃ and other ¹³C-labeled tracers are instrumental in metabolic flux analysis (MFA), a technique used to determine the rates (fluxes) of metabolic pathways within a biological system. biorxiv.orgdiva-portal.org When a ¹³C-labeled substrate is introduced into a biological system, the ¹³C atoms are incorporated into downstream metabolites, creating a unique pattern of mass isotopomers for each metabolite. nih.govphysiology.org A mass isotopomer is a molecule that differs in the number of isotopic atoms it contains.

The distribution of these mass isotopomers, known as the mass isotopomer distribution (MID), provides a detailed fingerprint of the metabolic pathways that were active in the production of that metabolite. nih.govphysiology.org Mass spectrometry, particularly high-resolution mass spectrometry, is the primary analytical tool for measuring MIDs. mdpi.comnih.gov

For example, when cells are cultured in the presence of uniformly labeled [U-¹³C]-glucose, the carbon backbone of L-alanine, which is derived from pyruvate, will become labeled with ¹³C. shimadzu.com The resulting MID of L-alanine will show an increase in the abundance of M+1, M+2, and M+3 isotopologues, corresponding to alanine molecules containing one, two, or three ¹³C atoms, respectively. shimadzu.com

The specific pattern of the MID can reveal the relative contributions of different metabolic pathways to the synthesis of the metabolite. For instance, the labeling pattern of alanine can help to distinguish the flux through glycolysis versus the pentose phosphate pathway (PPP). shimadzu.comsci-hub.se

A critical step in analyzing MID data is the correction for the natural abundance of stable isotopes. nih.gov Naturally occurring isotopes, such as ¹³C, contribute to the measured MID and must be mathematically subtracted to accurately determine the enrichment solely from the introduced tracer. nih.govmdpi.com

The general workflow for a metabolic flux study using a ¹³C tracer and analyzing the MID of L-alanine is as follows:

Isotope Labeling: Cells or organisms are incubated with a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose).

Metabolite Extraction: At specific time points, metabolites are extracted from the biological system.

MS Analysis: The extracted metabolites are analyzed by mass spectrometry (GC-MS or LC-MS) to measure the mass isotopomer distributions of key metabolites, including L-alanine. mdpi.com

Data Correction: The raw MIDs are corrected for the natural abundance of isotopes. nih.gov

Flux Calculation: The corrected MIDs are then used as input for computational models that calculate the intracellular metabolic fluxes. biorxiv.orgshimadzu.com

The table below presents hypothetical MID data for L-alanine from cells grown with either unlabeled glucose or [U-¹³C]-glucose, illustrating the shift in isotopomer distribution due to the incorporation of the labeled tracer.

This analysis of mass isotopomer distributions provides a dynamic view of cellular metabolism that is not attainable through concentration measurements alone, offering deep insights into the regulation and dysregulation of metabolic pathways in various physiological and pathological states. mdpi.comfrontiersin.org

L Alanine ¹³c₃ in Metabolic Flux Analysis Mfa and Pathway Elucidation

Quantification of Carbon Redistribution in Central Carbon Metabolism

The central carbon metabolism, encompassing glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle, is fundamental to cellular energy production and biosynthesis. L-Alanine-¹³C₃ provides a valuable tool to probe the dynamics of this intricate network.

Tracing of Pyruvate (B1213749) and Citric Acid Cycle Intermediates via L-Alanine-¹³C₃ Incorporation

L-alanine is readily converted to pyruvate through a transamination reaction catalyzed by alanine (B10760859) aminotransferase (ALT). nih.govresearchgate.net When L-Alanine-¹³C₃ is introduced into a biological system, the resulting ¹³C₃-pyruvate can be traced as it enters the TCA cycle. In the mitochondria, pyruvate is converted to acetyl-CoA, which then condenses with oxaloacetate to form citrate (B86180). nih.gov The incorporation of the ¹³C label into citrate and subsequent TCA cycle intermediates, such as succinate, fumarate, and malate, can be monitored using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. aacrjournals.org

This tracing allows researchers to quantify the contribution of alanine to the TCA cycle, a process known as anaplerosis, which is crucial for replenishing cycle intermediates that are withdrawn for biosynthetic purposes. aacrjournals.orgnih.gov For instance, studies in pancreatic ductal adenocarcinoma (PDAC) cells have demonstrated significant labeling of TCA cycle intermediates from ¹³C₃-alanine, highlighting the importance of this amino acid in cancer cell bioenergetics. aacrjournals.orgnih.govaacrjournals.org

Table 1: L-Alanine-¹³C₃ Incorporation into Central Carbon Metabolites

| Metabolite | Labeling Pattern | Significance |

|---|---|---|

| Pyruvate | ¹³C₃ | Direct product of L-Alanine-¹³C₃ transamination. |

| Citrate | M+2, M+3 | Indicates entry into the TCA cycle via acetyl-CoA (M+2) or pyruvate carboxylase (M+3). aacrjournals.org |

| Succinate | Labeled | Demonstrates progression through the TCA cycle. nih.gov |

| Fumarate | Labeled | Demonstrates progression through the TCA cycle. nih.gov |

| Malate | Labeled | Demonstrates progression through the TCA cycle. nih.gov |

This table is interactive. Click on the headers to sort.

Assessment of Gluconeogenic Fluxes and Glucose Metabolism using L-Alanine-¹³C₃

Gluconeogenesis is the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. L-alanine is a primary precursor for gluconeogenesis, particularly in the liver, through the glucose-alanine cycle. nih.govontosight.ai By infusing L-Alanine-¹³C₃, researchers can trace the labeled carbon atoms as they are converted to pyruvate and subsequently used to synthesize new glucose molecules. osti.gov

The appearance of ¹³C-labeled glucose in the circulation provides a direct measure of the rate of gluconeogenesis from alanine. osti.gov This technique has been instrumental in understanding glucose homeostasis in various physiological and pathological states, including diabetes and during exercise. nih.govosti.gov

Investigation of Alanine Transamination and Anaplerosis in Cellular Bioenergetics

The transamination of L-alanine is a reversible reaction that links amino acid metabolism with carbohydrate metabolism. nih.gov L-Alanine-¹³C₃ tracing allows for the detailed investigation of the enzymes involved, such as the cytosolic (GPT) and mitochondrial (GPT2) isoforms of alanine aminotransferase. aacrjournals.orgnih.gov Studies have shown that in certain cancer cells, there is a selective expression of the mitochondrial isoform, GPT2, indicating that both the synthesis and utilization of alanine can occur within the mitochondria. aacrjournals.orgnih.gov

Furthermore, inhibiting mitochondrial pyruvate transport has been shown to increase the demand for environmental alanine and enhance its anaplerotic contribution to the TCA cycle. aacrjournals.orgnih.govaacrjournals.org This highlights the metabolic flexibility of cells and their ability to adapt to changes in nutrient availability.

Elucidation of Specific Amino Acid Metabolic Pathways

Beyond its role in central carbon metabolism, L-Alanine-¹³C₃ is a valuable tool for dissecting specific amino acid metabolic pathways.

L-Alanine-¹³C₃ Incorporation into Protein Synthesis Pathways

As a proteinogenic amino acid, L-alanine is a fundamental building block for protein synthesis. isotope.com By supplying cells with L-Alanine-¹³C₃, the incorporation of the labeled alanine into newly synthesized proteins can be quantified. This provides a direct measure of protein synthesis rates and can be used to study the regulation of this essential process under different conditions. nih.gov For example, studies in T cells have shown that extracellular alanine is primarily used for protein synthesis rather than being catabolized for energy. nih.gov

Contribution of Alanine-Derived Carbon to De Novo Fatty Acid Synthesis

The carbon backbone of alanine, via its conversion to pyruvate and then acetyl-CoA, can be used for the synthesis of fatty acids. nih.gov L-Alanine-¹³C₃ tracing has revealed that in certain cell types, such as macrophages and some cancer cells, alanine-derived carbons are significantly incorporated into fatty acids like palmitic acid, stearic acid, and oleic acid. aacrjournals.orgnih.gov This demonstrates a direct link between amino acid metabolism and lipid biosynthesis. For instance, in RAW264.7 macrophage cells, L-Alanine-¹³C₃ was metabolized to labeled acetyl-CoA, which then contributed to the synthesis of both saturated and unsaturated fatty acids. nih.gov

Table 2: Research Findings on L-Alanine-¹³C₃ in Metabolic Pathway Elucidation

| Research Area | Key Finding | Reference |

|---|---|---|

| Pancreatic Cancer Metabolism | Alanine contributes significantly to the TCA cycle and de novo fatty acid synthesis. | aacrjournals.orgnih.govaacrjournals.org |

| T Cell Activation | Extracellular alanine is primarily utilized for protein synthesis. | nih.gov |

| Macrophage Phagocytosis | Alanine metabolism fluxes towards fatty acid biosynthesis are crucial for phagocytosis. | nih.gov |

| Gluconeogenesis in Humans | L-Alanine-¹³C₃ can be used to simultaneously measure glucose and alanine turnover. | osti.gov |

This table is interactive. Click on the headers to sort.

Interplay of L-Alanine-¹³C₃ with Glycolysis and Pentose Phosphate Cycle Activity

L-Alanine-¹³C₃ provides a powerful tool to probe the intricate relationship between glycolysis and the Pentose Phosphate Pathway (PPP). Following its introduction into a biological system, L-Alanine-¹³C₃ is converted to ¹³C₃-pyruvate through transamination. This labeled pyruvate can then enter central carbon metabolism, and the distribution of the ¹³C label among downstream metabolites reveals the relative activities of interconnected pathways.

The labeled pyruvate can be converted to acetyl-CoA and enter the TCA cycle, or it can be used for gluconeogenesis to produce glucose. The labeling pattern of glucose and its derivatives provides direct insights into the activity of the PPP. nih.gov The PPP is a crucial pathway that runs parallel to glycolysis, responsible for producing NADPH and the precursors for nucleotide biosynthesis. The interconnectedness of glycolysis and the PPP often makes it challenging to disentangle their individual contributions to glucose metabolism. nih.gov

By analyzing the isotopomer distribution in metabolites like lactate (B86563) and pentose phosphates, researchers can quantify the flux through both the oxidative and non-oxidative branches of the PPP relative to glycolysis. nih.govnih.gov For instance, the appearance of specific ¹³C labeling patterns in ribose-5-phosphate, a key product of the PPP, can only be explained by the activity of this pathway. nih.gov This allows for a quantitative understanding of how cells partition glucose between energy production (glycolysis) and biosynthetic and antioxidant functions (PPP) under various conditions. nih.govresearchgate.net

Comparative Metabolic Flux Profiling Across Physiological States and Cell Types

The ability to trace the metabolic fate of L-Alanine-¹³C₃ makes it an invaluable tool for comparing metabolic flux profiles in different physiological states and across various cell types. These comparative studies can reveal how metabolic networks adapt to changing conditions or how they differ between healthy and diseased states.

In Vivo Metabolic Flux Studies in Animal Models (e.g., Rat Liver)

In vivo studies using L-Alanine-¹³C₃ in animal models, such as rats, have provided significant insights into liver metabolism. nih.gov The liver plays a central role in maintaining glucose homeostasis, and alanine is a primary substrate for gluconeogenesis, the process of generating glucose from non-carbohydrate sources. nih.govmit.edu

By infusing L-Alanine-¹³C₃ into rats and analyzing the ¹³C enrichment in plasma glucose and other metabolites, researchers can quantify the rates of key metabolic pathways in the liver under different physiological conditions, such as fasting. nih.govfrontiersin.org For example, studies in fasted rats have used ¹³C-labeled alanine to determine the relative fluxes through pyruvate carboxylase and pyruvate dehydrogenase, revealing how the liver partitions pyruvate between gluconeogenesis and oxidation in the TCA cycle. nih.gov These studies have also demonstrated the activity of the pentose phosphate cycle in the liver under gluconeogenic conditions. nih.gov

The data gathered from such in vivo experiments allows for the construction of detailed metabolic flux maps of the liver, providing a quantitative picture of how this organ responds to physiological challenges.

| Metabolic Flux Ratio | Description | Approximate Value (%) |

|---|---|---|

| Pyruvate Dehydrogenase / Pyruvate Carboxylase | Ratio of pyruvate entering the TCA cycle versus gluconeogenesis. | 28 |

| Phosphoenolpyruvate (B93156) Kinase / PEP to Glucose | Ratio of phosphoenolpyruvate recycling versus flux towards glucose synthesis. | 42 |

In Vitro Cellular Metabolic Flux Analysis with L-Alanine-¹³C₃

In vitro studies using cell cultures provide a more controlled environment to investigate cellular metabolism. L-Alanine-¹³C₃ is extensively used in these settings to perform metabolic flux analysis (MFA) on various cell types, including cancer cells and immune cells. nih.govnih.gov

By supplementing the culture medium with L-Alanine-¹³C₃, researchers can trace the incorporation of the ¹³C label into a wide range of intracellular metabolites. nih.gov This allows for the precise quantification of fluxes through central carbon metabolism, including glycolysis, the PPP, and the TCA cycle. nih.gov

For example, studies on pancreatic cancer cells have used L-Alanine-¹³C₃ to demonstrate that these cells can utilize alanine as a significant source for both energy production and the synthesis of biomass components like amino acids and fatty acids. nih.gov Similarly, in studies of immune cells, L-Alanine-¹³C₃ has been used to show how metabolic pathways are rewired upon activation. For instance, upon stimulation, immune cells can exhibit increased glucose uptake and flux through the PPP to support the production of reactive oxygen species for defense. nih.gov

Comparative MFA across different cell lines or under various treatment conditions can reveal key metabolic vulnerabilities that could be targeted for therapeutic intervention.

| Cell Type | Key Finding | Reference |

|---|---|---|

| Pancreatic Ductal Adenocarcinoma (PDAC) Cells | Alanine contributes significantly to bioenergetic and anabolic pathways, including the TCA cycle and fatty acid synthesis. | nih.gov |

| HL-60 Neutrophil-like Cells | Upon activation with LPS, glucose uptake and PPP flux are increased to enhance NADPH regeneration. | nih.gov |

| Intracellular Mycobacterium tuberculosis | Demonstrated direct import of host alanine for bacterial protein synthesis. | nih.gov |

Investigative Studies of L Alanine ¹³c₃ in Biological Systems and Disease Models

Research in Cancer Metabolism Using L-Alanine-¹³C₃ Tracing

Metabolic reprogramming is a hallmark of cancer, where malignant cells alter their metabolic pathways to support rapid proliferation and survival. L-Alanine-¹³C₃ tracing has been instrumental in uncovering the nuanced roles of alanine (B10760859) in cancer cell metabolism, particularly in nutrient-scarce tumor microenvironments.

Alanine Exchange Fluxes and Transporter Utilization in Pancreatic Ductal Adenocarcinoma (PDAC)

Studies utilizing L-Alanine-¹³C₃ have revealed a complex metabolic crosstalk between pancreatic cancer cells and the surrounding pancreatic stellate cells (PSCs) that constitute the tumor microenvironment. nih.gov Tracing experiments showed that PSCs engage in rapid exchange of extracellular alanine, effectively maintaining its availability in the tumor environment. nih.gov This exchange is mediated by transporters like SLC1A4. nih.gov

Conversely, PDAC cells exhibit a heightened demand for alanine and upregulate specific transporters to secure this nutrient. nih.gov Research has identified the neutral amino acid transporter SLC38A2 as a key player in the active uptake of alanine by PDAC cells. researchgate.net Disrupting this transporter leads to a metabolic crisis and impairs tumor growth, highlighting a targetable dependency. nih.govnih.gov This differential utilization of transporters creates a metabolic niche where PSCs supply alanine and PDAC cells consume it to fuel their growth. nih.gov

| Cell Type | Primary Transporter | Function in Alanine Flux | Reference |

|---|---|---|---|

| Pancreatic Stellate Cells (PSCs) | SLC1A4 | Rapidly exchange extracellular alanine to maintain environmental concentrations | nih.gov |

| Pancreatic Ductal Adenocarcinoma (PDAC) Cells | SLC38A2 | Upregulated to increase alanine uptake to meet heightened metabolic demand | nih.govnih.gov |

Role of Alanine in Tumor Bioenergetic and Anabolic Pathways

By tracing the journey of the carbon atoms from L-Alanine-¹³C₃, researchers have confirmed that alanine is a significant contributor to the bioenergetic and anabolic needs of pancreatic cancer cells. nih.gov The labeled carbon from alanine has been observed in a variety of essential biomolecules. nih.gov These findings demonstrate that alanine is not merely an interchangeable nitrogen source but also a key carbon source that fuels central metabolic pathways critical for tumor proliferation. researchgate.net

Specifically, L-Alanine-¹³C₃ tracing has shown that alanine-derived carbons are incorporated into:

Tricarboxylic Acid (TCA) Cycle Intermediates: Alanine is converted to pyruvate (B1213749), which can enter the mitochondria to fuel the TCA cycle, a central hub for energy production and biosynthesis. nih.govresearchgate.net

Proteinogenic Amino Acids: The carbon backbone of alanine is used in the synthesis of other non-essential amino acids required for protein production. nih.gov

Fatty Acids: Carbons from alanine can be routed into de novo fatty acid synthesis, providing building blocks for new membranes. nih.gov

| Metabolic Pathway | Contribution from L-Alanine-¹³C₃ | Significance for Cancer Cells | Reference |

|---|---|---|---|

| TCA Cycle | Provides carbon in the form of pyruvate to fuel the cycle | Energy (ATP) production and generation of biosynthetic precursors | nih.govresearchgate.net |

| Amino Acid Synthesis | Serves as a carbon source for other non-essential amino acids | Supports the high demand for protein synthesis in proliferating cells | nih.gov |

| Fatty Acid Synthesis | Contributes to the carbon pool for de novo lipid synthesis | Provides essential components for membrane biogenesis | nih.gov |

Impact of Mitochondrial Pyruvate Transport Inhibition on Alanine Anaplerosis

The mitochondrial pyruvate carrier (MPC) is responsible for transporting pyruvate from the cytosol into the mitochondria. biorxiv.org Studies using L-Alanine-¹³C₃ tracing in conjunction with MPC inhibitors, such as UK-5099, have provided critical insights into how cancer cells adapt to metabolic stress. nih.gov When the MPC is inhibited, the cancer cells' ability to use glucose-derived pyruvate for mitochondrial metabolism is blocked. nih.gov

This blockade of pyruvate import dramatically increases the cancer cells' reliance on external alanine. nih.gov L-Alanine-¹³C₃ tracing revealed that under MPC inhibition, alanine anaplerosis—the process of replenishing TCA cycle intermediates—is significantly increased. nih.gov The cells enhance their uptake of extracellular alanine, which is then converted to pyruvate directly within the mitochondria via the enzyme Alanine Aminotransferase 2 (ALT2). nih.govbiorxiv.org This mechanism allows cancer cells to bypass the need for the MPC, supplying the TCA cycle with pyruvate derived from alanine instead of glucose. nih.gov This metabolic flexibility underscores the importance of alanine as a crucial nutrient for cancer cells, particularly when primary energy pathways are compromised. nih.gov

| Condition | Effect on Alanine Metabolism | Reference |

|---|---|---|

| MPC Inhibition (with UK-5099) | Intracellular alanine levels and secretion decrease significantly (~70-97%) | nih.gov |

| MPC Inhibition (with UK-5099) | Uptake of extracellular alanine is significantly enhanced | nih.gov |

| MPC Inhibition (with UK-5099) | Anaplerosis from L-Alanine-¹³C₃ into the TCA cycle increases | nih.gov |

L-Alanine-¹³C₃ in Immunometabolism Research

Immunometabolism is an emerging field that investigates the interplay between metabolic pathways and immune cell function. The metabolic state of immune cells can dictate their activation, differentiation, and effector functions. L-Alanine-¹³C₃ is a valuable tool in this field for tracing how amino acid metabolism supports immune responses.

Modulation of Innate Immune Responses and Phagocytosis by L-Alanine

Recent research has highlighted the role of L-alanine in modulating the innate immune system, particularly the function of macrophages. nih.gov Studies have shown that exogenous L-alanine can enhance the phagocytic capacity of macrophages, a critical process for clearing pathogens. nih.govembopress.org This enhancement is not limited to a single type of pathogen, as L-alanine was found to promote the phagocytosis of multiple multidrug-resistant bacteria, including Vibrio parahaemolyticus, Escherichia coli, and Pseudomonas aeruginosa. embopress.orgnih.gov

The underlying mechanism involves L-alanine boosting the TLR4-PI3K/AKT-NFκB signaling pathway. nih.govembopress.org L-Alanine appears to increase the expression of Toll-like receptor 4 (TLR4) and enhance its signaling by promoting the biosynthesis of fatty acids like palmitate, which facilitates TLR4 activation. embopress.org While these studies focus on the effects of L-alanine, the use of L-Alanine-¹³C₃ would be the definitive method to trace the metabolic fate of alanine within these immune cells and confirm its diversion into fatty acid synthesis pathways that support this pro-phagocytic activity.

| Immune Function | Effect of L-Alanine | Underlying Mechanism | Reference |

|---|---|---|---|

| Macrophage Phagocytosis | Enhances uptake and clearance of multidrug-resistant bacteria | Boosts TLR4-PI3K/AKT-NFκB signaling | nih.govembopress.org |

| Innate Immune Signaling | Increases TLR4 expression and signaling | Promotes biosynthesis of fatty acids that facilitate TLR4 dimerization and endocytosis | embopress.org |

Metabolic Reprogramming in Host-Pathogen Interactions: Insights from L-Alanine-¹³C₃

During an infection, a metabolic competition ensues between the host and the invading pathogen for essential nutrients, including amino acids. frontiersin.org Both host immune cells and pathogens undergo significant metabolic reprogramming to support their respective functions—be it mounting an immune defense or proliferating within the host. nih.gov

L-Alanine-¹³C₃ tracing is an ideal technique to dissect this complex metabolic crosstalk. By labeling alanine, researchers can track its uptake and utilization by both host cells and pathogens in real-time during an infection. nih.gov For example, studies on bacterial metabolism have used labeled alanine to assess its uptake and role in bacterial proliferation, finding that it can be a useful indicator of bacterial growth activity. nih.gov Such tracing can reveal which cell types are the primary consumers of alanine in an infected environment and how alanine metabolism is reprogrammed. This knowledge is crucial for understanding pathogenesis and identifying potential therapeutic strategies that could target pathogen metabolism or bolster the metabolic fitness of host immune cells. frontiersin.org

Applications in Understanding Systemic Metabolic Disorders

L-Alanine labeled with carbon-13 isotopes (L-Alanine-¹³C₃) serves as a powerful tracer in metabolic research, offering a window into the intricate pathways of nutrient utilization and transformation within biological systems. In the context of systemic metabolic disorders such as diabetes, this stable isotope tracer is invaluable for dissecting the dysregulation of glucose and amino acid metabolism that characterizes these conditions. By tracking the journey of the ¹³C atoms from alanine, researchers can quantify the rates of key metabolic processes, most notably gluconeogenesis—the synthesis of new glucose—which is often aberrantly elevated in diabetic states.

The use of L-Alanine-¹³C₃ allows for the precise measurement of metabolic fluxes, providing a dynamic view of metabolism that is not attainable through the measurement of static metabolite concentrations alone. This approach has been instrumental in elucidating the contributions of various substrates to hyperglycemia and in identifying potential therapeutic targets for the management of metabolic diseases.

Studies of Glucose and Alanine Metabolism in Diabetes Models

Diabetes is characterized by hyperglycemia resulting from defects in insulin (B600854) secretion, insulin action, or both. A major contributor to this elevated blood glucose is an overproduction of glucose by the liver, primarily through an increased rate of gluconeogenesis. Alanine is a primary gluconeogenic precursor, making the glucose-alanine cycle a critical pathway in understanding the pathophysiology of diabetes. Studies employing L-Alanine-¹³C₃ in various diabetes models have provided significant insights into the altered metabolic fluxes that underpin this disease.

Research in animal models of type 2 diabetes, such as the db/db mouse, has utilized L-Alanine-¹³C₃ to probe the role of specific enzymes in hepatic gluconeogenesis. For instance, studies in isolated liver cells (hepatocytes) from these mice have demonstrated that the suppression of certain enzymes, like alanine transaminase 2 (ALT2), can reduce the incorporation of ¹³C from alanine into newly synthesized glucose. researchgate.net This highlights the potential of targeting specific pathways of alanine metabolism to mitigate hyperglycemia. researchgate.net

In one such study, hepatocytes from db/db mice with a specific knockout of the Gpt2 gene (which codes for ALT2) showed a significant reduction in the enrichment of glucose from ¹³C-alanine compared to wild-type controls. researchgate.net This demonstrates a direct link between this specific enzyme and alanine-fueled glucose production in a diabetic state. researchgate.net The contribution of ¹³C-alanine to the citric acid (TCA) cycle, a central energy-producing pathway, was also assessed by measuring the enrichment in metabolites like citrate (B86180). researchgate.net A reduction in ¹³C enrichment in citrate in the knockout cells further supported the diminished metabolism of alanine through this pathway. researchgate.net

Similarly, studies using perfused livers from streptozotocin-treated rats, a model for type 1 diabetes, have employed ¹³C-labeled substrates, including alanine, to investigate metabolic derangements. These studies have revealed that the rate of gluconeogenesis is significantly greater in the livers of diabetic rats compared to their healthy counterparts. By tracing the metabolic fate of ¹³C-labeled alanine, researchers can quantify the increased flux through the gluconeogenic pathway, providing a clearer picture of the metabolic consequences of insulin deficiency.

The data from these and other similar studies underscore the heightened reliance on amino acids for glucose production in diabetic states and provide a quantitative measure of this metabolic shift.

| Model System | Tracer | Key Measurement | Research Finding |

| Hepatocytes from db/db mice | ¹³C-alanine | Incorporation of ¹³C into glucose | Hepatocyte-specific knockout of the Gpt2 gene (encoding ALT2) attenuated the incorporation of ¹³C from alanine into newly synthesized glucose, indicating a significant role for ALT2 in hepatic gluconeogenesis in this diabetes model. researchgate.net |

| Hepatocytes from db/db mice | ¹³C-alanine | Enrichment of ¹³C in citrate | Reduced enrichment of ¹³C in citrate in Gpt2 knockout hepatocytes, suggesting decreased flux of alanine into the TCA cycle. researchgate.net |

| Perfused liver from streptozotocin-treated rats | ¹³C-labeled alanine | Rate of gluconeogenesis | The rate of gluconeogenesis was found to be 2-4 times greater in the livers of diabetic rats compared to healthy controls, demonstrating a significant increase in glucose production from precursors like alanine in a model of type 1 diabetes. |

Computational and Modeling Approaches in L Alanine ¹³c₃ Tracer Studies

Development of Algorithms for Mass Isotopomer Distribution Analysis (MIDA) from L-Alanine-¹³C₃ Data

Mass Isotopomer Distribution Analysis (MIDA) is a key technique for determining the synthesis rates of biomolecules from a labeled precursor like L-Alanine-¹³C₃. nih.gov The core of MIDA lies in analyzing the distribution of mass isotopomers—molecules that differ only in their isotopic composition—to infer metabolic activities. nih.gov

When L-Alanine-¹³C₃ is introduced into a biological system, its ¹³C atoms are incorporated into other metabolites. For example, the carbon backbone of alanine (B10760859) can be converted to pyruvate (B1213749) and then used to synthesize glucose in a process called gluconeogenesis. nih.govosti.gov The resulting glucose molecules will carry a specific ¹³C labeling pattern, which reflects the metabolic pathways they have traversed. oup.com

The development of robust algorithms is critical for accurately deconvolving the mass spectra of these labeled metabolites. These algorithms must perform several key tasks:

Correction for Natural Isotope Abundance: All naturally occurring compounds contain a small percentage of heavy isotopes (e.g., about 1.1% of carbon is ¹³C). nih.gov MIDA algorithms must computationally subtract this natural background to precisely quantify the enrichment derived from the L-Alanine-¹³C₃ tracer. nih.govuni-regensburg.de

Combinatorial and Statistical Modeling: Algorithms employ combinatorial principles to predict the expected mass isotopomer distributions based on how many labeled precursor units are used to build a larger molecule. nih.gov Statistical methods, such as least-squares regression, are then used to fit these theoretical models to the experimental data, yielding a quantitative measure of precursor contribution. nih.govnih.gov

Handling Complex Labeling Patterns: Advanced algorithms can account for complex scenarios, such as when a metabolite is synthesized from multiple precursors or when there is isotopic exchange with other metabolic pools. researchgate.net

| Mass Isotopomer | Description | Hypothetical Relative Abundance (%) |

|---|---|---|

| M+0 | Unlabeled glucose | 55 |

| M+1 | Glucose with one ¹³C atom | 10 |

| M+2 | Glucose with two ¹³C atoms | 15 |

| M+3 | Glucose with three ¹³C atoms | 12 |

| M+4 | Glucose with four ¹³C atoms | 5 |

| M+5 | Glucose with five ¹³C atoms | 2 |

| M+6 | Glucose with six ¹³C atoms | 1 |

Quantitative Fluxomics Modeling Based on L-Alanine-¹³C₃ Labeling

Quantitative fluxomics, also known as ¹³C Metabolic Flux Analysis (¹³C-MFA), aims to determine the rates (fluxes) of reactions throughout a metabolic network. nih.govsci-hub.se L-Alanine-¹³C₃ is a valuable tracer for these studies because alanine is a central hub in metabolism, connecting carbohydrate and amino acid pathways. aacrjournals.org

The workflow for quantitative fluxomics using L-Alanine-¹³C₃ involves several integrated steps:

Isotopic Labeling Experiment: Cells or organisms are cultured with L-Alanine-¹³C₃ as a tracer. rsc.org

Mass Spectrometry Analysis: After a period of incubation, key metabolites are extracted and their mass isotopomer distributions are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). rsc.orgresearchgate.net

Computational Flux Estimation: The measured labeling data is then fed into a computational model of the cell's metabolic network. psu.edu This model consists of a series of mathematical equations representing the known biochemical reactions. By iteratively adjusting the flux values in the model, algorithms can find the set of fluxes that best reproduces the experimental labeling patterns. nih.govpsu.edu

Software packages like INCA and OpenFlux have been developed to facilitate these complex calculations. nih.govbiorxiv.org These tools allow researchers to estimate fluxes for numerous reactions simultaneously, providing a comprehensive snapshot of cellular metabolism. nih.gov For instance, the labeling pattern in pyruvate and Krebs cycle intermediates derived from L-Alanine-¹³C₃ can reveal the relative activities of glycolysis, gluconeogenesis, and the Krebs cycle itself. aacrjournals.orgnih.gov

| Metabolic Pathway | Relative Flux (normalized to Glucose Uptake) | Biological Significance |

|---|---|---|

| Glycolysis | 100 | Primary energy-yielding pathway |

| Alanine Uptake | 30 | Contribution of exogenous alanine to metabolism |

| Pyruvate to Lactate (B86563) | 60 | Anaerobic metabolism (Warburg effect) |

| Pyruvate to Acetyl-CoA (TCA Cycle Entry) | 40 | Aerobic respiration |

| Alanine-derived Anaplerosis | 15 | Replenishment of TCA cycle intermediates |

Integrated Analysis of Proteomic and Metabolomic Data with L-Alanine-¹³C₃ Tracing

To gain a more holistic view of cellular regulation, researchers are increasingly integrating data from different "omics" fields. rsc.orgnih.gov Combining L-Alanine-¹³C₃ tracing with proteomics (the study of all proteins) and metabolomics (the study of all metabolites) provides a powerful approach to link gene expression to metabolic function. bloodtransfusion.itembopress.orgisotope.com

This integrated analysis allows for:

Connecting Enzyme Abundance to Metabolic Flux: Proteomics can quantify the levels of metabolic enzymes. By correlating this information with flux data from L-Alanine-¹³C₃ tracing, scientists can determine whether changes in metabolic rates are due to changes in enzyme concentration or to other regulatory mechanisms like allosteric regulation. bloodtransfusion.it

Tracing the Fate of Amino Acids into Proteins: The ¹³C label from L-Alanine-¹³C₃ can be traced not only into other small molecules but also into the building blocks of proteins. researchgate.net By measuring the ¹³C enrichment in different amino acids within the entire protein pool (a proteomic measurement), it's possible to quantify the rates of protein synthesis and breakdown. diva-portal.org

Building Predictive Systems Biology Models: The rich datasets generated from these integrated approaches are used to construct and validate comprehensive computational models of the cell. embopress.org These models can simulate how the metabolic network responds to various perturbations, such as drug treatments or genetic mutations, offering valuable insights for biotechnology and medicine. nih.gov

In a study on pancreatic cancer, for example, integrated analysis using L-Alanine-¹³C₃ tracing revealed that cancer cells have a high capacity to take up and utilize alanine to fuel their growth and proliferation. aacrjournals.org This finding, made possible by combining metabolomic and proteomic data with isotope tracing, identified a potential therapeutic target. aacrjournals.org

Future Directions and Emerging Research Avenues for L Alanine ¹³c₃

Expansion of L-Alanine-¹³C₃ Studies to Diverse Biological Systems and Disease Contexts

While L-Alanine-¹³C₃ has been instrumental in cancer research, particularly in understanding the metabolism of pancreatic ductal adenocarcinoma (PDAC), its application is expanding to a broader range of biological systems and diseases. aacrjournals.org Researchers are exploring its utility in uncovering metabolic dysregulation in various contexts, from neurodegenerative diseases to the metabolic interplay within microbial communities.

Key research findings indicate that PDAC cells utilize both de novo synthesis and environmental uptake of alanine (B10760859) to fuel their growth. aacrjournals.org Stable isotope tracing with ¹³C₃-alanine has revealed its significant contribution to the tricarboxylic acid (TCA) cycle, amino acid synthesis, and fatty acid production in these cancer cells. aacrjournals.org Studies have also demonstrated that inhibiting the mitochondrial pyruvate (B1213749) carrier increases alanine's contribution to energy production, highlighting a key metabolic flexibility in cancer. aacrjournals.orgnih.gov

Beyond cancer, hyperpolarized [1-¹³C]alanine has been used to detect compromised mitochondrial function in rat livers following ethanol (B145695) administration, showcasing its potential in studying metabolic diseases affecting the liver. rsc.org Furthermore, studies in germ-free mice have used L-Alanine-¹³C₃ to investigate its absorption and biodistribution, indicating its utility in microbiome research and understanding host-gut microbe metabolic exchanges. Recent work in adult zebrafish has even used isotope tracing to reveal alanine cycling between melanoma and the liver, demonstrating the power of these tracers in mapping inter-organ metabolic communication. researchgate.net

Table 1: Application of L-Alanine-¹³C₃ in Diverse Research Areas

| Research Area | Biological System/Model | Key Findings from ¹³C-Alanine Tracing | Reference |

|---|---|---|---|

| Pancreatic Cancer | Human and mouse PDAC cell lines | Alanine contributes significantly to the TCA cycle, biosynthesis of amino acids, and fatty acids. Its uptake is a potential therapeutic target. | aacrjournals.org |

| Liver Metabolism | Rat models | Hyperpolarized [1-¹³C]alanine can be used to assess mitochondrial redox state and function in the liver. | rsc.org |

| Melanoma | Adult zebrafish | Revealed systemic alanine cycling between melanoma tumors and the liver, indicating inter-organ metabolic crosstalk. | researchgate.net |

| Microbiome Research | Germ-free mice | Demonstrated intestinal absorption and biodistribution, allowing for the study of microbial influence on host alanine metabolism. | |

| Skeletal Muscle Metabolism | Mouse C2C12 myoblast cells | Provided direct evidence for intracellular pyruvate-lactate-alanine cycling, where lactate (B86563) and alanine replenish mitochondrial pyruvate. | nih.gov |

Integration of L-Alanine-¹³C₃ Tracing with Multi-Omics Data for Systems-Level Understanding

To achieve a comprehensive, systems-level understanding of metabolism, researchers are increasingly integrating stable isotope tracing data from L-Alanine-¹³C₃ with other "omics" technologies, such as proteomics, transcriptomics, and metabolomics. researchgate.net This multi-omics approach allows for the correlation of metabolic flux with changes in protein expression, gene regulation, and the broader metabolic landscape, providing deeper mechanistic insights. uni.lu

For instance, combining L-Alanine-¹³C₃ tracing with proteomics can reveal how metabolic reprogramming in cancer cells is supported by alterations in the expression of metabolic enzymes and transporters. nih.gov In studies of the tumor microenvironment, integrating isotope tracing with transcriptomics (e.g., scRNA-seq) can elucidate the specific metabolic roles and interactions of different cell subtypes, such as cancer-associated fibroblasts (CAFs) and tumor cells. uni.lu

Furthermore, combining L-Alanine-¹³C₃ tracing with untargeted metabolomics and gut microbiome analysis can uncover complex interactions between host and microbial metabolism. frontiersin.org This integrated approach can identify specific bacteria and their associated metabolic outputs that influence host health and disease, paving the way for targeted therapeutic interventions. frontiersin.org

Table 2: Integration of L-Alanine-¹³C₃ Tracing with Multi-Omics Platforms

| Omics Platform | Combined Approach | Potential Insights | Reference |

|---|---|---|---|

| Proteomics | Correlating ¹³C-labeling patterns from alanine with protein abundance. | Identifies changes in metabolic enzyme and transporter expression that drive observed metabolic fluxes. | nih.gov |

| Transcriptomics (e.g., RNA-seq) | Linking metabolic pathway activity (from tracing) with gene expression profiles. | Uncovers regulatory mechanisms controlling metabolic shifts and identifies transcriptional signatures associated with specific metabolic phenotypes. | uni.lu |

| Metabolomics (Untargeted) | Using L-Alanine-¹³C₃ to trace specific pathways while simultaneously profiling the entire metabolome. | Provides a holistic view of how perturbations in one pathway affect the broader metabolic network. | frontiersin.org |

| Microbiome Analysis (16S rRNA/Shotgun Sequencing) | Tracing host-microbe metabolic exchanges while characterizing gut microbial composition. | Reveals how specific microbial taxa contribute to or are influenced by host alanine metabolism. | frontiersin.org |

Advancements in In Vivo Imaging and Real-Time Metabolic Monitoring with L-Alanine-¹³C₃

A significant frontier in metabolic research is the ability to monitor metabolic processes in real-time within living organisms. Advancements in imaging technologies, particularly hyperpolarized (HP) magnetic resonance imaging (MRI) and spectroscopy (MRS), are making this possible. rsc.org Hyperpolarization dramatically increases the signal of ¹³C-labeled compounds like L-alanine, enabling non-invasive, real-time imaging of their metabolic conversion. sigmaaldrich.compnas.org

Studies have successfully used HP [1-¹³C]pyruvate to observe its conversion to HP [1-¹³C]alanine and lactate in vivo, providing a powerful method for assessing metabolic activity in cancer and cardiac tissue. pnas.orgresearchgate.net More recently, researchers have developed a cell-permeable derivative, HP [1-¹³C]-L-alanine ethyl ester, as a novel probe to simultaneously measure both intracellular and extracellular pH in vivo, a critical biomarker in cancer and ischemia. nih.gov

In parallel, high-resolution 2D NMR spectroscopy techniques are being refined to monitor the metabolism of ¹³C-labeled substrates in live cells and even isolated organelles like mitochondria in real-time. nih.govacs.org For example, real-time NMR has been used with [3-¹³C₁]alanine to directly observe its transport into mitochondria and its reversible conversion to lactate and pyruvate, providing definitive evidence for an intracellular alanine shuttle mechanism. nih.gov These cutting-edge techniques are moving metabolic research from static snapshots to dynamic visualizations of cellular biochemistry.

Table 3: Advanced Techniques for In Vivo and Real-Time Monitoring with L-Alanine-¹³C₃

| Technique | Principle | Application with L-Alanine-¹³C₃ | Reference |

|---|---|---|---|

| Hyperpolarized (HP) ¹³C MRI/MRS | Signal enhancement of ¹³C-labeled molecules by several orders of magnitude, enabling real-time metabolic imaging. | Used with HP [1-¹³C]alanine to non-invasively assess liver mitochondrial function and with HP [1-¹³C]pyruvate to image its conversion to alanine in tumors. | rsc.orgsigmaaldrich.compnas.org |

| HP ¹³C-Alanine Ethyl Ester Imaging | A pH-sensitive, cell-permeable alanine derivative whose ¹³C chemical shift changes with pH. | Enables simultaneous, non-invasive imaging of intracellular and extracellular pH in vivo. | nih.gov |

| Real-Time 2D NMR Spectroscopy | Utilizes high-field NMR and sensitivity-enhanced pulse sequences to monitor metabolic conversions in live cells or isolated organelles over time. | Used with [3-¹³C₁]alanine to provide direct, real-time evidence of alanine uptake and metabolism within mitochondria. | nih.gov |

Q & A

Q. How is L-Alanine-¹³C₃ synthesized, and what protocols ensure isotopic purity?

L-Alanine-¹³C₃ is typically synthesized via enzymatic or chemical methods using ¹³C-labeled precursors (e.g., pyruvate-¹³C₃) in controlled isotopic exchange reactions. Isotopic purity (>99%) is verified using nuclear magnetic resonance (NMR) and mass spectrometry (MS) . Protocols emphasize minimizing cross-contamination by isolating reaction steps and validating purity through triple-quadrupole MS analysis .

Q. What are the primary applications of L-Alanine-¹³C₃ in metabolic studies?

This isotopologue is used as an internal standard in metabolic flux analysis (MFA) to quantify carbon redistribution in pathways like glycolysis or the TCA cycle. For example, in zebrafish embryo studies, ¹³C-labeled alanine enables tracing of gluconeogenic flux via GC-MS analysis of extracted metabolites .

Q. How should L-Alanine-¹³C₃ be stored to maintain stability?

Store lyophilized L-Alanine-¹³C₃ at –20°C in airtight, light-protected containers. Reconstituted solutions in PBS or HEPES buffer (pH 7.4) should be aliquoted to avoid freeze-thaw cycles, with stability validated via HPLC-UV over 30 days .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolic flux data derived from L-Alanine-¹³C₃ tracing?

Discrepancies often arise from isotopic dilution or compartmentalized metabolism . Mitigation strategies include:

- Using time-course sampling to capture dynamic flux states.

- Applying computational models (e.g., INCA or OpenMebius) to account for intracellular metabolite pools.

- Validating with orthogonal techniques like ¹³C-NMR isotopomer analysis .

Q. What experimental design considerations are critical for protein synthesis rate studies using L-Alanine-¹³C₃?

- Pulse-chase labeling : Administer L-Alanine-¹³C₃ in a time-controlled manner to track incorporation into nascent proteins via LC-MS/MS.

- Cell-type specificity : Use tissue/organ-specific promoters in transgenic models to avoid systemic noise.

- Correction factors : Normalize ¹³C enrichment against natural abundance controls to eliminate background signal .

Q. How does L-Alanine-¹³C₃ improve the accuracy of in vivo energy expenditure measurements?

By serving as a tracer in indirect calorimetry , it allows precise calculation of ATP yield from oxidative pathways. For instance, ¹³CO₂ production from L-Alanine-¹³C₃ oxidation in mitochondria is quantified via isotope-ratio MS, enabling differentiation between glycolytic and oxidative contributions to energy production .

Methodological Best Practices

Q. How to validate the absence of isotopic scrambling in L-Alanine-¹³C₃ experiments?

Perform positional isotopomer profiling using tandem MS. For example, fragmentation patterns of ¹³C-labeled alanine should confirm that the label resides exclusively in the methyl group (C3 position), not redistributed to C1 or C2 .

Q. What statistical frameworks are recommended for analyzing ¹³C-tracer datasets?

Use mixed-effects models to account for biological variability and false discovery rate (FDR) correction for multi-omic comparisons. Tools like MetaFlux or Isotopo automate pathway-specific flux calculations while integrating error propagation .

Ethical and Reproducibility Guidelines

Q. How to ensure reproducibility in studies involving L-Alanine-¹³C₃?

- Document batch-specific isotopic purity certificates (e.g., from Cayman Chemical or Cambridge Isotope Laboratories).

- Adhere to MIAMI guidelines for metabolite reporting, including exact tracer concentrations and incubation times .

Q. What ethical considerations apply to isotopic tracer studies in animal models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.